molecular formula C15H12N2O3 B12604731 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol CAS No. 875647-31-7

2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol

Cat. No.: B12604731
CAS No.: 875647-31-7
M. Wt: 268.27 g/mol
InChI Key: NRMGENUJRKTOKR-UHFFFAOYSA-N
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Description

2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol is an organic compound that features a nitrophenyl group and a phenol group connected through a prop-2-en-1-ylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol typically involves the condensation of 2-nitrobenzaldehyde with 2-aminophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-{(E)-[3-(2-Aminophenyl)prop-2-en-1-ylidene]amino}phenol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}aniline
  • 2-{(E)-[3-(4-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol
  • 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}benzoic acid

Uniqueness

2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

875647-31-7

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-[3-(2-nitrophenyl)prop-2-enylideneamino]phenol

InChI

InChI=1S/C15H12N2O3/c18-15-10-4-2-8-13(15)16-11-5-7-12-6-1-3-9-14(12)17(19)20/h1-11,18H

InChI Key

NRMGENUJRKTOKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NC2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

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